molecular formula C11H15NO B184529 N-(4-ethylphenyl)propanamide CAS No. 20172-37-6

N-(4-ethylphenyl)propanamide

Cat. No.: B184529
CAS No.: 20172-37-6
M. Wt: 177.24 g/mol
InChI Key: LKNFCBOZWHSNEJ-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide group (-CO-NH-) attached to a 4-ethylphenyl substituent. The compound’s core structure consists of a phenyl ring substituted with an ethyl group at the para position, linked to a propanamide chain. This structure imparts unique physicochemical properties, such as moderate hydrophobicity due to the ethyl group, which influences solubility and bioavailability.

Properties

CAS No.

20172-37-6

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(4-ethylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

LKNFCBOZWHSNEJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects :

  • Electron-Donating Groups (e.g., -OH, -OCH₃) : Increase polarity and solubility but may reduce metabolic stability. For example, N-(4-Hydroxyphenyl)propanamide is highly polar but prone to oxidation .
  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance binding affinity to hydrophobic enzyme pockets, as seen in chlorinated derivatives .
  • Bulkier Groups (e.g., isobutylphenyl) : Improve lipophilicity and membrane permeability but may hinder target specificity .

Physicochemical Properties

  • Melting Points : Derivatives with rigid heterocycles (e.g., oxadiazole in 8i) exhibit higher melting points (~130°C) due to crystalline packing, whereas simpler analogs (e.g., N-(4-hydroxyphenyl)propanamide) decompose at lower temperatures .
  • Solubility : The ethyl group in this compound provides moderate hydrophobicity, balancing solubility in organic solvents and aqueous buffers. In contrast, the hydroxyl analog is water-soluble but less stable .

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